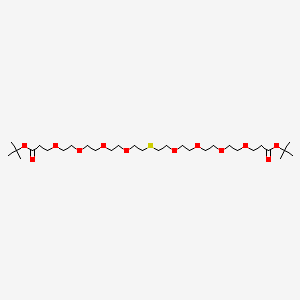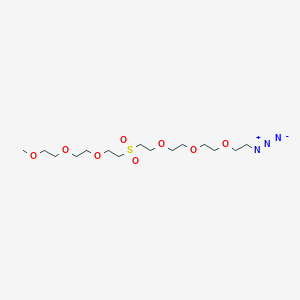
Boc-PEG4-sulfone-PEG4-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-PEG4-sulfone-PEG4-Boc is a polyethylene glycol (PEG) linker containing two t-butyl protecting groups. This compound is known for its hydrophilic PEG chain, which increases its water solubility in aqueous media. The t-butyl protecting groups can be removed under acidic conditions, and the sulfone group can be conjugated with thiol groups of proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-PEG4-sulfone-PEG4-Boc involves the sequential coupling of PEG chains with sulfone and t-butyl groups. The t-butyl protecting groups are introduced to protect the functional groups during the synthesis process. The sulfone group is then conjugated with the PEG chains under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Boc-PEG4-sulfone-PEG4-Boc undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The sulfone group can also be reduced to form different products.
Substitution: The t-butyl protecting groups can be removed under acidic conditions, allowing for further substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Acids: For removing t-butyl protecting groups.
Oxidizing agents: For oxidizing the sulfone group.
Reducing agents: For reducing the sulfone group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the t-butyl protecting groups under acidic conditions results in the formation of PEG4-Sulfone-PEG4 .
Aplicaciones Científicas De Investigación
Boc-PEG4-sulfone-PEG4-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical reactions and synthesis processes.
Biology: Conjugated with thiol groups of proteins for biological studies.
Medicine: Used in drug delivery systems due to its hydrophilic properties and ability to increase water solubility.
Industry: Employed in the production of high-purity PEG linkers for various industrial applications
Mecanismo De Acción
The mechanism of action of Boc-PEG4-sulfone-PEG4-Boc involves the removal of t-butyl protecting groups under acidic conditions, which allows the sulfone group to conjugate with thiol groups of proteins. This conjugation increases the water solubility of the compound and enhances its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to Boc-PEG4-sulfone-PEG4-Boc include:
- Propargyl-PEG3-Sulfone-PEG3-propargyl
- Azido-PEG3-Sulfone-PEG4-t-butyl ester
- m-PEG3-Sulfone-PEG3-azide
- m-PEG3-Sulfone-PEG2-alcohol .
Uniqueness
This compound is unique due to its dual t-butyl protecting groups and sulfone group, which provide versatility in various chemical reactions and applications. Its hydrophilic PEG chain also enhances its water solubility, making it suitable for a wide range of research and industrial uses .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O14S/c1-29(2,3)43-27(31)7-9-35-11-13-37-15-17-39-19-21-41-23-25-45(33,34)26-24-42-22-20-40-18-16-38-14-12-36-10-8-28(32)44-30(4,5)6/h7-26H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUPWBDVXWAANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














